5,6-Dichloropyrimidine-2,4-diol is a chlorinated derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is significant in organic synthesis due to its reactivity and the presence of hydroxyl groups, which can participate in various chemical reactions. It is classified as a halogenated pyrimidine and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
5,6-Dichloropyrimidine-2,4-diol can be sourced from various chemical suppliers and is typically synthesized from pyrimidine derivatives through chlorination processes. It falls under the category of halogenated heterocycles, which are widely used in medicinal chemistry for developing bioactive compounds.
The synthesis of 5,6-Dichloropyrimidine-2,4-diol generally involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and reaction time to optimize yield and selectivity. For example, reactions might be conducted under reflux conditions to ensure complete conversion of starting materials.
The molecular structure of 5,6-Dichloropyrimidine-2,4-diol features a pyrimidine ring with two chlorine atoms at positions 5 and 6, and hydroxyl groups at positions 2 and 4. The molecular formula is , with a molecular weight of approximately 181.98 g/mol.
5,6-Dichloropyrimidine-2,4-diol participates in various chemical reactions including:
The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its susceptibility to nucleophilic attack. The presence of hydroxyl groups further facilitates these reactions by providing additional sites for substitution.
The mechanism of action for 5,6-Dichloropyrimidine-2,4-diol primarily involves its role as an electrophile in nucleophilic substitution reactions. The electron-withdrawing chlorine atoms activate the carbon atoms adjacent to them, making them more susceptible to attack by nucleophiles.
5,6-Dichloropyrimidine-2,4-diol is utilized in various scientific fields:
The pharmacological exploration of 5,6-dichloropyrimidine-2,4-diol (CAS No. 21428-20-6) originates from broader investigations into halogenated pyrimidines as bioactive scaffolds. Early research in the 1970s identified dichlorinated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, for their antiviral properties against poliovirus and herpesvirus, demonstrating the therapeutic potential of this chemical subclass [3]. This foundational work highlighted the ability of dichloropyrimidine derivatives to interfere with viral structural proteins and replication mechanisms, though 5,6-dichloropyrimidine-2,4-diol itself was not the primary focus at that stage.
The compound gained distinct attention following methodological advances in pyrimidine functionalization. A pivotal 2014 study developed an optimized synthetic route using the Vilsmeier-Haack-Arnold reagent to convert 5-substituted 2-amino-4,6-dihydroxypyrimidines into corresponding 2-amino-4,6-dichloropyrimidines, providing access to diverse analogs including fluorinated derivatives [3]. This methodology laid the groundwork for producing 5,6-dichloropyrimidine-2,4-diol and evaluating its specific biological activities. Pilot screening revealed that halogenated pyrimidines, particularly 5,6-dichloropyrimidine-2,4-diol derivatives, exhibited significant inhibition of immune-activated nitric oxide production in mouse peritoneal cells—a critical pathway in inflammatory and neurodegenerative diseases [3]. This marked its transition from a synthetic intermediate to a pharmacologically relevant entity.
Table 1: Key Historical Developments in 5,6-Dichloropyrimidine-2,4-diol Research
| Time Period | Research Focus | Key Finding or Advancement |
|---|---|---|
| 1970s | Antiviral halogenated pyrimidines | Identification of dichloropyrimidines inhibiting poliovirus/herpesvirus structural proteins |
| 2014 | Synthetic methodology development | Optimized Vilsmeier-Haack-Arnold protocol for 5-substituted dichloropyrimidines |
| 2014 | Biological screening (nitric oxide pathway) | Discovery of potent NO-inhibitory activity in 5-halo-2-amino-4,6-dichloropyrimidine derivatives |
| 2021-Present | Multi-target drug design (e.g., Alzheimer’s) | Exploration in MTDL frameworks for neurodegenerative disorders |
Contemporary research integrates this compound within multi-target-directed ligand (MTDL) strategies for complex diseases like Alzheimer’s disease. Pyrimidine-based scaffolds are now prioritized for their ability to simultaneously modulate pathological targets such as β-amyloid aggregation, cholinesterase activity, and neuroinflammation pathways [2]. The emergence of 5,6-dichloropyrimidine-2,4-diol in this context reflects a broader shift toward leveraging halogenated heterocycles to address multifactorial diseases.
The molecular architecture of 5,6-dichloropyrimidine-2,4-diol (C₄H₂Cl₂N₂O₂, MW 180.98 g/mol) confers distinctive physicochemical and electronic properties crucial for drug design. The compound exists predominantly in the di-keto tautomeric form (5,6-dichloropyrimidine-2,4(1H,3H)-dione), evidenced by characteristic carbonyl stretching frequencies in IR spectroscopy and confirmed via crystallographic studies of analogous pyrimidinediones [9]. This tautomerization generates a planar, electron-deficient ring system with strategic hydrogen-bonding capabilities at N1, N3, and carbonyl oxygen atoms.
Table 2: Structural and Physicochemical Properties of 5,6-Dichloropyrimidine-2,4-diol
| Property | Value/Description | Pharmacological Implication |
|---|---|---|
| Molecular Formula | C₄H₂Cl₂N₂O₂ | Low molecular weight favors blood-brain barrier permeability |
| Tautomeric Equilibrium | Keto-enol equilibrium favoring diketo form | Enhances hydrogen-bond donor/acceptor capacity; stabilizes target binding |
| Halogen Placement | Chlorine at C5 and C6 | Electron-withdrawing effect modulates ring π-electron density; provides hydrophobic contacts |
| Hydrogen Bonding | Two H-bond donors (N–H), two H-bond acceptors (C=O) | Facilitates interactions with enzymatic active sites (e.g., cholinesterases, COX-2) |
| LogP (XLogP3) | 0.7 | Balanced hydrophilicity-lipophilicity for cellular membrane penetration |
The chlorine atoms at C5 and C6 induce substantial electronic effects:
The scaffold’s hydrogen-bonding profile is particularly significant for targeting neurological enzymes. In acetylcholinesterase (AChE) inhibition, pyrimidine-2,4-diones engage catalytic serine via carbonyl oxygen, while nitrogen atoms form backbone amide interactions [2]. Similarly, anti-inflammatory effects against cyclooxygenase-2 (COX-2) may arise from halogen bonding between chlorine and key histidine residues in the enzyme’s active site, as observed in selective COX-2 inhibitor designs [2].
Recent synthetic innovations exploit this scaffold’s bifunctional reactivity. The chlorine atoms serve as leaving groups for nucleophilic displacement with amines or thiols, while hydroxyl groups enable O-alkylation or phosphorylation. This versatility is evidenced in routes yielding 5-substituted 2-amino-4,6-dichloropyrimidines—precursors to fused polyheterocycles with enhanced blood-brain barrier penetration [3] [8]. Moreover, the compound participates in multi-component reactions (MCRs), advantageous for generating libraries of neuroactive compounds with high atom economy [2].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: